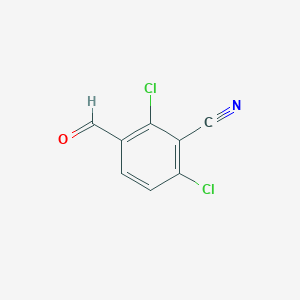

3-Cyano-2,4-dichlorobenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-3-formylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2NO/c9-7-2-1-5(4-12)8(10)6(7)3-11/h1-2,4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVANCYRXLQJAOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)Cl)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Pathways of 3 Cyano 2,4 Dichlorobenzaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group (-CHO) is the most reactive site for nucleophilic attack and oxidation. The presence of two chlorine atoms and a cyano group deactivates the aromatic ring towards electrophilic substitution but activates the aldehyde group, making it a potent electrophile.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a characteristic reaction of aldehydes. For 3-Cyano-2,4-dichlorobenzaldehyde, this is a common pathway for forming new carbon-carbon and carbon-nitrogen bonds.

The aldol (B89426) condensation involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound, which may then dehydrate. sigmaaldrich.comwikipedia.org A crossed-aldol condensation occurs between two different carbonyl compounds. wikipedia.org For a non-enolizable aldehyde like this compound, it can act as the electrophilic partner in a Claisen-Schmidt condensation with an enolizable ketone or aldehyde. masterorganicchemistry.com Despite the general applicability of this reaction, masterorganicchemistry.commdpi.comlibretexts.org specific research detailing the use of this compound in aldol condensations is not presently found in surveyed literature.

Aldehydes readily react with hydrazine (B178648) and its derivatives (hydrazides) to form hydrazones. libretexts.org This condensation reaction is a fundamental process for creating C=N bonds. researchgate.net The reaction typically proceeds via nucleophilic attack of the nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. While this is a general and predictable reaction for aldehydes, specific studies detailing the reaction of this compound with hydrazides could not be identified in the available research.

Multi-component reactions (MCRs), where three or more reactants combine in a single step, are highly efficient for synthesizing complex molecules. nih.govacsgcipr.org Aldehydes are common components in many named MCRs, such as the Biginelli and Hantzsch reactions.

Biginelli Reaction: This is a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidones. organic-chemistry.orgnih.govnih.gov

Hantzsch Dihydropyridine (B1217469) Synthesis: This MCR involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) to form dihydropyridines. wikipedia.org

Given its structure, this compound is a potential candidate for these and other MCRs. mdpi.com However, a review of the scientific literature did not yield specific examples of its application in such transformations.

Oxidation Reactions of the Aldehyde Group

The aldehyde group can be readily oxidized to the corresponding carboxylic acid. This is a common transformation in organic synthesis. Various oxidizing agents can be employed for this purpose. A patent describes processes for producing cyanobenzoic acid derivatives, which includes the oxidation of a methyl group to a carboxylic acid in the presence of a nitrile group, noting that such oxidations can sometimes result in low yields. google.com While the oxidation of an aldehyde is generally more straightforward than that of a methyl group, specific documented protocols for the oxidation of this compound to 3-Cyano-2,4-dichlorobenzoic acid were not found in the surveyed literature.

Reduction Reactions of the Aldehyde Group

The aldehyde functional group (-CHO) in this compound is susceptible to reduction to a primary alcohol, yielding (3-cyano-2,4-dichlorophenyl)methanol. This transformation is a fundamental reaction in organic synthesis, typically achieved using hydride-based reducing agents.

The choice of reducing agent is crucial for achieving selectivity. Milder reagents are often preferred to avoid the simultaneous reduction of the nitrile group.

Common Reducing Agents and Conditions:

| Reagent | Product | Selectivity |

| Sodium borohydride (B1222165) (NaBH₄) | (3-cyano-2,4-dichlorophenyl)methanol | Generally selective for aldehydes over nitriles under standard conditions. |

| Lithium aluminium hydride (LiAlH₄) | (3-aminomethyl-2,4-dichlorophenyl)methanol | A powerful, non-selective agent that will reduce both the aldehyde and the nitrile group. youtube.comlibretexts.org |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | (3-cyano-2,4-dichlorophenyl)methanol or further reduced products | Can reduce the aldehyde, but conditions must be controlled to prevent reduction of the nitrile or dehalogenation. |

The reduction with sodium borohydride in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and effective method for this conversion. The hydride ion (H⁻) from NaBH₄ performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide intermediate by the solvent yields the primary alcohol.

Reactions at the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and nucleophilic attack. The electrophilic nature of the nitrile carbon makes it a target for nucleophiles. libretexts.orgopenstax.org

Hydrolysis to Carboxylic Acids or Amides

The nitrile group of this compound can be hydrolyzed to either a carboxylic acid or an amide under aqueous acidic or basic conditions. openstax.orglumenlearning.com The reaction typically proceeds through an amide intermediate, which can sometimes be isolated under controlled or milder conditions. chemguide.co.ukstackexchange.comorganicchemistrytutor.com

Acid-Catalyzed Hydrolysis: Heating the compound with an aqueous acid (e.g., H₂SO₄ or HCl) leads to the formation of 2,4-dichloro-3-formylbenzoic acid. The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the attack by water. lumenlearning.comchemistrysteps.com A series of proton transfers and tautomerization steps leads first to the amide (2,4-dichloro-3-formylbenzamide), which is then further hydrolyzed under the harsh acidic conditions to the corresponding carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukchemistrysteps.com

Base-Catalyzed Hydrolysis: Treatment with a hot aqueous base (e.g., NaOH) results in the formation of the sodium salt of the carboxylic acid (sodium 2,4-dichloro-3-formylbenzoate) and ammonia gas. chemguide.co.uk The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. libretexts.org Subsequent protonation and tautomerization yield the amide, which is then hydrolyzed to the carboxylate salt. openstax.orglibretexts.org Acidification of the final reaction mixture is required to obtain the free carboxylic acid. chemguide.co.uk

Reduction to Amines

The nitrile group can be reduced to a primary amine (-CH₂NH₂), converting this compound into 3-(aminomethyl)-2,4-dichlorobenzaldehyde. This is a key transformation for introducing a basic amino group into the molecule.

Powerful reducing agents or catalytic hydrogenation are required for this conversion. libretexts.orgwikipedia.org

Lithium Aluminum Hydride (LiAlH₄): This is a highly effective reagent for reducing nitriles to primary amines. libretexts.orgresearchgate.net The reaction involves two successive nucleophilic additions of hydride ions to the nitrile carbon. openstax.orglibretexts.org An aqueous workup is then performed to protonate the intermediate and yield the primary amine. libretexts.org Given its high reactivity, LiAlH₄ will also reduce the aldehyde group concurrently. youtube.com

Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a metal catalyst such as Raney nickel or platinum oxide is an economical method for nitrile reduction. wikipedia.org However, this method can sometimes lead to the formation of secondary and tertiary amines as byproducts through the reaction of the primary amine product with intermediate imines. wikipedia.org

Diisopropylaminoborane: Research has shown that reagents like diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride, can effectively reduce substituted benzonitriles. For example, 2,4-dichlorobenzonitrile (B1293624) was reduced to 2,4-dichlorobenzylamine (B146540) in a 99% yield. nih.gov This suggests a similar high-yield conversion would be possible for the nitrile group in this compound, although selectivity over the aldehyde would need to be considered.

Nucleophilic Attack on the Nitrile Group

The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles, most notably organometallic reagents like Grignard reagents (R-MgX). libretexts.orglibretexts.org This reaction provides a pathway to synthesize ketones.

In the case of this compound, reaction with a Grignard reagent would initially form an imine anion salt. libretexts.org Subsequent hydrolysis of this intermediate during aqueous workup would yield a ketone. libretexts.org For instance, reacting this compound with methylmagnesium bromide (CH₃MgBr) followed by hydrolysis would produce 3-acetyl-2,4-dichlorobenzaldehyde. The electrophilicity of the nitrile carbon is enhanced by the electron-withdrawing nature of the adjacent chloro and aldehyde substituents, making it more reactive towards nucleophilic attack. nih.gov

Aromatic Ring Reactivity and Functionalization

The benzene (B151609) ring of this compound is substituted with three electron-withdrawing groups (two chloro atoms, one cyano group, and one aldehyde group). This has a profound effect on its reactivity, particularly in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and position of this substitution are governed by the existing substituents on the ring.

Substituent Effects:

-Cl (Chloro): Deactivating and ortho, para-directing.

-CN (Cyano): Strongly deactivating and meta-directing.

-CHO (Aldehyde): Strongly deactivating and meta-directing.

The combined effect of these four substituents makes the aromatic ring significantly electron-deficient and therefore highly deactivated towards electrophilic attack. The reaction will require harsh conditions to proceed, if at all.

Directing Influence on Available Positions:

The two available positions for substitution are C-5 and C-6. We can analyze the directing influence of each substituent on these positions:

| Substituent (Position) | Directing Effect | Influence on C-5 | Influence on C-6 |

| -CHO (at C-1) | meta-directing | ✅ (meta) | ❌ |

| -Cl (at C-2) | ortho, para-directing | ❌ | ✅ (para) |

| -CN (at C-3) | meta-directing | ✅ (meta) | ❌ |

| -Cl (at C-4) | ortho, para-directing | ✅ (ortho) | ❌ |

| Overall | Strongly Favored | Weakly Favored |

As the table demonstrates, the directing effects of the aldehyde, cyano, and C-4 chloro groups all reinforce substitution at the C-5 position. Only the C-2 chloro group directs towards the C-6 position. Therefore, should an electrophilic aromatic substitution reaction occur, the incoming electrophile would be overwhelmingly directed to the C-5 position.

Nucleophilic Aromatic Substitution (SNA r) on Halogenated Positions

Nucleophilic aromatic substitution (SNA r) is a significant reaction pathway for compounds like this compound. In these reactions, a nucleophile replaces a leaving group, in this case, one of the chlorine atoms, on the aromatic ring. The reaction typically proceeds via an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. nih.govyoutube.com The presence of strong electron-withdrawing groups, such as the cyano and aldehyde groups in this compound, is crucial for activating the ring towards nucleophilic attack. masterorganicchemistry.com These groups stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby facilitating the reaction. nih.govyoutube.com

The rate of S NAr reactions is influenced by the nature of the leaving group, with fluoride (B91410) generally being the best leaving group in this context, contrary to other nucleophilic substitution reactions. youtube.com However, the reaction still proceeds with chloride as the leaving group. The position of the electron-withdrawing groups relative to the leaving group is also critical; ortho and para positions provide the most significant stabilization. masterorganicchemistry.com In this compound, the cyano group is ortho to the chlorine at position 2 and meta to the chlorine at position 4, while the aldehyde group is meta to the chlorine at position 2 and para to the chlorine at position 4. This substitution pattern suggests that the chlorine at position 4 would be more susceptible to nucleophilic attack due to the para-stabilization by the aldehyde group.

Common nucleophiles used in S NAr reactions include amines, alkoxides, and thiolates. For instance, the reaction with an amine would lead to the formation of an amino-substituted benzaldehyde (B42025) derivative. The reaction conditions typically involve a suitable solvent and often require elevated temperatures to proceed at a reasonable rate.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wiley.comnih.govdoabooks.org For this compound, the two chlorine atoms serve as handles for various cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgnih.gov For this compound, this reaction could be used to selectively introduce a primary or secondary amine at either of the chlorinated positions, leading to the synthesis of various aminobenzaldehyde derivatives. The choice of ligand and reaction conditions can influence the selectivity and efficiency of the coupling. organic-chemistry.org For example, specific ligands have been developed for coupling with different types of amines, including primary amines, secondary amines, and even ammonia equivalents. libretexts.org

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction allows for the formation of a carbon-carbon bond between the aromatic ring of this compound and an alkyne. This would result in the synthesis of an alkynyl-substituted benzaldehyde derivative. The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine, which can also serve as the solvent. wikipedia.org The presence of the cyano group is generally well-tolerated in Sonogashira couplings. researchgate.net

Chan-Lam Coupling: The Chan-Lam coupling reaction is a copper-catalyzed method for the formation of carbon-heteroatom bonds, typically between an aryl boronic acid and an amine or an alcohol. wikipedia.orgorganic-chemistry.org This reaction provides an alternative to the palladium-catalyzed methods and can be performed under mild conditions, often open to the air at room temperature. wikipedia.orgorganic-chemistry.org In the context of this compound, while the substrate is an aryl halide rather than a boronic acid, variations of the Chan-Lam coupling exist that can accommodate aryl halides. More commonly, the boronic acid partner can be varied, and the reaction is tolerant of various functional groups, including nitriles. nih.govresearchgate.netthieme-connect.de

Ortho C-H Functionalization Strategies

Ortho C-H functionalization is an increasingly important area of organic synthesis that allows for the direct conversion of a C-H bond into a new C-C or C-heteroatom bond at a position ortho to a directing group. springernature.com In this compound, both the aldehyde and the cyano group can potentially act as directing groups for such transformations.

The aldehyde group is a known directing group for transition metal-catalyzed C-H activation. For example, palladium or rhodium catalysts can coordinate to the oxygen of the aldehyde, facilitating the activation of the ortho C-H bond. This activated intermediate can then react with a variety of coupling partners, such as alkenes, alkynes, or organometallic reagents, to form a new bond.

The cyano group has also been explored as a directing group in C-H functionalization, although it can present challenges. researchgate.net Nevertheless, methods have been developed for the cyano-directed C-H activation, enabling the introduction of various functional groups at the ortho position. These reactions often employ transition metal catalysts, such as palladium or ruthenium. researchgate.net

For this compound, the C-H bond at position 5 is ortho to the chlorine at position 4 and meta to the cyano and aldehyde groups. The C-H bond at position 6 is ortho to the aldehyde group and meta to the other substituents. The directing influence of the aldehyde group would likely favor the functionalization of the C-H bond at position 6. These strategies offer a powerful way to further elaborate the structure of the molecule without relying on the pre-existing halogen atoms.

Derivatization and Functionalization Strategies

Synthesis of Heterocyclic Compounds

The reactivity of the aldehyde and cyano moieties, often in conjunction with the ortho and para chloro-substituents, allows for the construction of various heterocyclic rings.

Pyrimidine (B1678525) Derivatives

Pyridine (B92270) and Pyridone Derivatives

The synthesis of pyridine and pyridone derivatives can be achieved through various multicomponent reactions. For instance, the Hantzsch pyridine synthesis and its variations involve the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. youtube.com Although no direct examples utilizing 3-Cyano-2,4-dichlorobenzaldehyde were found, its structural analogues are employed in such reactions. The synthesis of 3-cyano-2-pyridone derivatives, for example, can be accomplished through the reaction of an aldehyde, an active methylene (B1212753) compound like cyanoacetamide, and a compound providing the remaining atoms of the pyridine ring. wikipedia.org

Pyrazole (B372694) and Pyrazoline Derivatives

The synthesis of pyrazoles and pyrazolines typically involves the reaction of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone with hydrazine (B178648) or its derivatives. organic-chemistry.orgnih.gov For example, a common route to pyrazolines is the cyclocondensation of chalcones with hydrazine hydrate. wikipedia.org While the direct use of this compound in these syntheses is not widely reported, it could theoretically be converted to a chalcone (B49325) via a Claisen-Schmidt condensation, which would then be a suitable precursor for pyrazoline synthesis. A study on the synthesis of hydrazones from the related 2,4-dichlorobenzaldehyde (B42875) and 4-nitrophenylhydrazine (B89600) has been reported, which could be a step towards pyrazole formation. discoveryjournals.org

Chromene and Pyrano-Heterocycle Derivatives

The synthesis of 2-amino-4H-chromenes can be achieved through a three-component reaction involving an aldehyde, malononitrile (B47326), and a phenol (B47542) derivative. nih.gov This reaction proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. Given the reactivity of the aldehyde group in this compound, it is a potential candidate for this type of transformation. Similarly, pyrano[2,3-d]pyrimidine derivatives can be synthesized via multicomponent reactions, although specific examples starting from this compound are not documented. researchgate.netmagritek.com

Oxadiazole and Thiophene Containing Systems

The synthesis of 1,3,4-oxadiazoles can be achieved through the cyclization of N-acylhydrazones. researchgate.netorganic-chemistry.org An aldehyde, such as this compound, can be reacted with a hydrazide to form the corresponding N-acylhydrazone, which can then be oxidatively cyclized to the oxadiazole ring.

For the synthesis of thiophenes, the Gewald reaction is a powerful tool, involving the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. wikipedia.orgresearchgate.net The aldehyde group of this compound makes it a suitable substrate for the initial Knoevenagel condensation step of this reaction. wikipedia.org

Formation of Acyclic Derivatives

The aldehyde functionality of this compound is a key site for the formation of various acyclic derivatives through condensation reactions.

One of the most common reactions of aldehydes is the formation of Schiff bases (or imines) through condensation with primary amines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Another important class of acyclic derivatives are hydrazones , which are formed by the reaction of an aldehyde with a hydrazine derivative. nih.govnih.gov These compounds can serve as intermediates for the synthesis of various heterocyclic systems, as mentioned earlier. For instance, the reaction of 2,4-dichlorobenzaldehyde with 4-nitrophenylhydrazine has been reported to proceed under both solvent-based and solvent-free conditions to yield the corresponding hydrazone. discoveryjournals.org

Furthermore, this compound can participate in Claisen-Schmidt condensation reactions with ketones containing α-hydrogens to form chalcones (α,β-unsaturated ketones). wikipedia.orgresearchgate.net This reaction is typically base-catalyzed and is a fundamental method for carbon-carbon bond formation.

The Knoevenagel condensation provides another avenue for forming acyclic derivatives, where the aldehyde reacts with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst to yield an α,β-unsaturated product. wikipedia.orgorganic-chemistry.orgnih.gov

While the potential for this compound to participate in these reactions is high based on fundamental organic chemistry principles, specific, documented examples of these acyclic derivatizations are not extensively available in the searched literature.

Role As a Key Building Block in Advanced Organic Synthesis

Precursor to Agrochemical Intermediates (e.g., Diniconazole)

While 3-Cyano-2,4-dichlorobenzaldehyde itself is a versatile substituted benzaldehyde (B42025), its parent compound, 2,4-dichlorobenzaldehyde (B42875), is a well-established intermediate in the agrochemical industry. researchgate.netgoogle.com Specifically, 2,4-dichlorobenzaldehyde is a key starting material for the synthesis of Diniconazole (B1670688), a broad-spectrum triazole fungicide. google.com The synthesis involves the reaction of 2,4-dichlorobenzaldehyde with other reagents to construct the complex heterocyclic structure characteristic of this class of fungicides. The dichlorinated phenyl group is a crucial pharmacophore for the biological activity of Diniconazole.

The synthesis pathway highlights the importance of the dichlorobenzaldehyde core in creating potent agrochemicals. The presence of a cyano group in the 3-position, as in this compound, offers a potential route to novel, second-generation fungicides with modified properties, although the direct use of this specific cyano-substituted analog for Diniconazole is not the standard documented route.

Intermediate in Complex Pharmaceutical Synthesis (e.g., Lamotrigine, Clevidipine)

Dichlorinated aromatic compounds are fundamental to the synthesis of numerous pharmaceuticals. Although this compound is a member of this family, the specific examples of Lamotrigine and Clevidipine are synthesized from different, yet structurally related, isomers.

Lamotrigine: The synthesis of the antiepileptic drug Lamotrigine relies on a different dichlorinated starting material, 2,3-dichlorobenzoyl cyanide . google.comacs.orgmedjpps.comgoogleapis.com This key intermediate is typically prepared from 2,3-dichlorobenzoyl chloride through a cyanation reaction, often using cuprous cyanide. acs.orgmedjpps.comgoogleapis.com The 2,3-dichlorobenzoyl cyanide then undergoes a condensation reaction with an aminoguanidine (B1677879) salt, followed by cyclization to form the final 1,2,4-triazine (B1199460) ring structure of Lamotrigine. medjpps.comgoogle.comgoogle.com The purity of the initial 2,3-dichlorobenzoyl intermediate is critical for the quality of the final active pharmaceutical ingredient. google.comgoogleapis.com

Clevidipine: The synthesis of the intravenous antihypertensive agent Clevidipine, a dihydropyridine (B1217469) calcium channel blocker, utilizes 2,3-dichlorobenzaldehyde (B127699) as a primary building block. patsnap.comnih.gov The synthesis involves a Hantzsch-type condensation reaction where 2,3-dichlorobenzaldehyde is reacted with two equivalents of a β-ketoester and an ammonia (B1221849) source to construct the central dihydropyridine ring. google.com The 2,3-dichlorophenyl group is an essential component of the final Clevidipine molecule. nih.govgoogle.com

These examples underscore the importance of specific substitution patterns on the dichlorinated phenyl ring for achieving the desired molecular architecture and biological activity in pharmaceutical synthesis.

Scaffold for Material Science Applications

The molecular framework of this compound is well-suited for applications in material science. The aldehyde group is a versatile handle for building larger molecular structures. For instance, it can react with amines to form Schiff bases (imines). These Schiff base ligands, particularly those derived from substituted benzaldehydes, can coordinate with metal ions to form metal-organic complexes with interesting photophysical, electronic, or catalytic properties.

Furthermore, the presence of both a cyano group and chlorine atoms opens avenues for polymerization or cross-linking reactions. The cyano group is a known precursor for creating conjugated systems and heterocyclic structures, which are valuable in the development of organic semiconductors, dyes, and fluorescent materials. The field of 3-cyano-2-pyridones, for example, which can be synthesized from cyano-activated precursors, has shown applicability in polymer chemistry and materials science. mdpi.com The multifunctionality of this compound makes it a promising candidate for incorporation into novel polymers and functional materials.

Versatility in Diversified Chemical Libraries

In modern drug discovery and chemical biology, the creation of diversified chemical libraries is essential for screening against biological targets. This compound represents an excellent starting scaffold for such libraries due to its three distinct points of chemical diversity.

The Aldehyde Group: Can be converted into a wide range of functional groups or used in multicomponent reactions to rapidly build molecular complexity.

The Cyano Group: Can be transformed into amides, carboxylic acids, or amines, each providing a different vector for further diversification.

The Dichloro-Substituted Ring: The chlorine atoms can potentially be displaced via nucleophilic aromatic substitution reactions to introduce a variety of other substituents.

This trifunctional nature allows chemists to systematically and combinatorially modify the structure, generating a large number of unique analogs from a single, readily available starting material. This approach is highly efficient for exploring chemical space and identifying new molecules with desired biological or material properties. While specific library syntheses starting from this compound are not extensively detailed in the literature, its structural features align perfectly with the principles of diversity-oriented synthesis.

Mechanistic Investigations and Computational Chemistry

Elucidation of Reaction Mechanisms

The reaction mechanisms involving 3-Cyano-2,4-dichlorobenzaldehyde are often intricate, particularly in the context of multi-component reactions where several reactants combine in a single step.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a one-pot synthesis to form a complex product that incorporates atoms from all starting materials. organic-chemistry.orgtcichemicals.comepfl.ch The aldehyde functional group in this compound makes it a key building block for various MCRs, such as the Ugi, Passerini, and Biginelli reactions. organic-chemistry.orgnih.gov

These reactions proceed through a cascade of elementary steps, often involving the formation of intermediate species like imines. organic-chemistry.orgepfl.ch For instance, in a typical MCR, the aldehyde first reacts with an amine to form an imine, which is then attacked by a nucleophile. The specific pathway is a delicate balance of various reaction equilibria that ultimately lead to an irreversible step yielding the final product. organic-chemistry.org

Mechanistic studies, such as those performed on the Castagnoli-Cushman reaction, utilize techniques like in-situ infrared spectroscopy and crossover experiments to identify key intermediates and elucidate the reaction sequence. organic-chemistry.org In reactions involving aldehydes, amide-acid intermediates can form and exist in equilibrium with their anhydride (B1165640) counterparts before reacting further in a Mannich-like mechanism to produce the final lactam product. organic-chemistry.org This detailed understanding of reaction pathways is crucial for optimizing conditions and expanding the scope of MCRs to synthesize diverse molecular scaffolds. epfl.chorganic-chemistry.org

Catalysts are fundamental to chemical synthesis, providing alternative reaction pathways with lower activation energies, thereby increasing reaction rates without being consumed in the process. patsnap.com In reactions involving substituted benzaldehydes, a variety of catalytic systems are employed to enhance efficiency and selectivity.

The role of a catalyst can be multifaceted, influencing reaction dynamics and directing the pathway toward the desired product. organic-chemistry.orgresearchgate.net For example, in MCRs, both acid and metal catalysts are common. nih.gov Copper catalysts, for instance, have been shown to mediate MCRs where a copper-difluorocarbene intermediate acts as a carbonyl source for the synthesis of α-aminoamide derivatives. nih.gov This approach serves as a practical alternative to classical methods like the Ugi or Strecker reactions, which may require toxic or unstable reagents. nih.gov

Phase-transfer catalysts, such as tetrabutylammonium bromide (TBABr) and cetyltrimethylammonium bromide (CTAB), are effective in reactions involving different phases, such as the cyanation of dichlorobenzoyl chloride. researchgate.net These catalysts facilitate the transfer of reactants across the phase boundary, though issues like the physical state of the reagents can affect consistency. researchgate.net The choice of catalyst is therefore critical and is often identified through high-throughput screening to find optimal conditions for a specific transformation. researchgate.net

Table 1: Role of Catalysts in Relevant Chemical Transformations

| Catalyst Type | Example(s) | Role in Reaction Pathway |

|---|---|---|

| Metal Catalysts | Copper (Cu), Palladium (Pd) | Mediates formation of key intermediates; enables cross-coupling and carbonylation reactions. organic-chemistry.orgnih.gov |

| Acid Catalysts | Glacial Acetic Acid, Lewis Acids | Promotes the formation of imine intermediates from aldehydes and amines. researchgate.net |

| Surfactant Catalysts | Sodium Dodecyl Sulphate | Facilitates reactions in aqueous media, promoting green chemistry principles. researchgate.net |

| Phase-Transfer Catalysts | TBABr, CTAB | Enhances reaction rates in multiphase systems by facilitating reactant transfer between phases. researchgate.net |

The stereochemical outcome of a reaction—the specific three-dimensional arrangement of atoms in the product—is a critical aspect of chemical synthesis. In reactions involving prochiral centers, such as the carbonyl carbon of this compound, the formation of specific stereoisomers can be controlled. Mechanistic analysis, aided by quantum chemical modeling, can reveal that different stereochemical pathways (e.g., syn and anti addition) may proceed through distinct transition states, such as a concerted AdE3-type path. researchgate.net

In the three-component Castagnoli-Cushman reaction, the synthesis of dihydroisoquinolones from aldehydes, amines, and homophthalic anhydride can proceed with excellent diastereoselectivity. organic-chemistry.org The inherent preferences of the reaction pathway dictate the formation of one diastereomer over another. Understanding the factors that govern this selectivity is essential for designing new asymmetric transformations. researchgate.net

Theoretical Studies and Molecular Modeling

Computational chemistry provides powerful tools for investigating reaction mechanisms and predicting chemical reactivity, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It is widely employed to study reaction mechanisms by calculating the geometries and energies of reactants, transition states, and products. researchgate.netmdpi.com By mapping the potential energy surface, DFT can identify the most favorable reaction pathway and determine the rate-determining step. rsc.org

DFT-based reactivity descriptors, such as electrophilicity and nucleophilicity indices, offer a semiquantitative prediction of how a molecule will behave in a reaction. mdpi.com For a molecule like this compound, DFT can be used to analyze how the electron-withdrawing cyano and chloro groups affect the reactivity of the aldehyde functional group. For example, DFT calculations have been used to investigate the mechanism of reactions between aldehydes and 1,3-dicarbonyl compounds, revealing pathways that lead to different product classes depending on the substitution pattern. researchgate.net Similarly, DFT has been instrumental in explaining the regioselectivity of cycloaddition reactions by comparing the activation energies of different possible approaches. mdpi.compku.edu.cn

Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. researchgate.net These maps illustrate regions of positive and negative electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the aldehyde, cyano, and chlorine substituents are all electron-withdrawing. An MEP map would be expected to show a significant region of positive electrostatic potential around the carbonyl carbon of the aldehyde group. This positive potential indicates that this site is highly electrophilic and is the primary target for attack by nucleophiles, which is the initial step in many of its characteristic reactions, including MCRs. The analysis of MEP maps has been successfully used to explain the reactivity differences in similar aromatic compounds, such as in nucleophilic aromatic substitution (SNAr) reactions. walisongo.ac.id

Table 2: Summary of Computational Chemistry Techniques

| Technique | Application | Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Mechanism Elucidation, Reactivity Prediction | Calculates energies of transition states and intermediates; determines reaction pathways and activation barriers; provides reactivity indices. mdpi.comresearchgate.netmdpi.com |

| Molecular Electrostatic Potential (MEP) Maps | Visualization of Reactivity | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites on a molecule to predict sites of chemical attack. researchgate.netresearchgate.net |

Transition State Analysis

Due to the lack of specific transition state analysis for this compound in the reviewed literature, this section will discuss computational studies on closely related substituted benzaldehydes to infer potential mechanistic pathways. The reactivity of the aldehyde functional group is central to the chemical behavior of this compound, and understanding the transition states of its reactions is crucial for predicting reaction outcomes and designing synthetic routes.

A relevant study by Berski, Gordon, and Ciunik investigated the reaction mechanism between various substituted benzaldehydes and 4-amine-4H-1,2,4-triazole using Density Functional Theory (DFT) at the B3LYP/6-31+G(d) level. This reaction proceeds through the formation of a hemiaminal and subsequently a Schiff base, involving three key transition states (TS1, TS2, and TS3). nih.gov

TS1: Hemiaminal Formation

The initial step of the reaction is the nucleophilic attack of the amine on the carbonyl carbon of the benzaldehyde (B42025). The first transition state, TS1, corresponds to the simultaneous hydrogen transfer from the amino group to the carbonyl oxygen and the formation of the C-N bond. nih.gov The electronic nature of the substituents on the benzaldehyde ring significantly influences the energy barrier of this step. Electron-withdrawing groups, such as the cyano (-CN) and chloro (-Cl) groups present in this compound, are expected to increase the electrophilicity of the carbonyl carbon, thereby lowering the activation energy for nucleophilic attack.

TS2: Conformational Rearrangement

Following the formation of the hemiaminal intermediate, a conformational rearrangement of the benzene (B151609) and triazole rings occurs, which is characterized by the second transition state, TS2. nih.gov This transition state involves the rotation around the newly formed C-N single bond to achieve a more stable conformation of the intermediate.

TS3: Dehydration and Schiff Base Formation

The final step is the elimination of a water molecule to form the C=N double bond of the Schiff base. This process is represented by TS3, which involves the breaking of the O-H and C-N bonds and the formation of the C=N π-bond. nih.gov The energy of this transition state is also influenced by the substituents on the aromatic ring.

The study on substituted benzaldehydes provides a valuable framework for understanding the potential transition states in reactions of this compound with nucleophiles like amines. The presence of two electron-withdrawing chlorine atoms and a cyano group would likely facilitate the initial nucleophilic attack (lower TS1 energy) but could have more complex effects on the subsequent rearrangement and dehydration steps.

Another fundamental reaction of aldehydes is cyanohydrin formation. The mechanism involves the nucleophilic attack of a cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide. The rate-determining step in the formation of cyanohydrins from a series of substituted benzaldehydes was found to be the initial nucleophilic attack by the cyanide ion. chegg.comualberta.calibretexts.orglibretexts.org A positive rho value of +2.3 in a Hammett plot for this reaction indicates that electron-withdrawing substituents stabilize the transition state, thus accelerating the reaction. chegg.com This further supports the expectation of high reactivity of the aldehyde group in this compound towards nucleophiles.

Conformational Analysis of Derivatives

The conformational preferences of this compound and its derivatives are primarily determined by the rotational barrier around the single bond connecting the formyl group (-CHO) to the benzene ring. Computational studies on substituted benzaldehydes provide significant insights into the factors governing these conformations.

The rotation of the formyl group leads to different conformers, which can be broadly classified as syn and anti. These terms describe the orientation of the carbonyl bond relative to the adjacent substituent on the benzene ring. For an ortho-substituted benzaldehyde, the syn-conformer has the aldehyde hydrogen pointing towards the substituent, while in the anti-conformer, the carbonyl oxygen is oriented towards the substituent.

A DFT study on halobenzaldehydes revealed that the conformational energies are influenced by a combination of Lewis-type (steric and electrostatic) and non-Lewis-type (electron delocalization) interactions. researchgate.net In ortho-substituted benzaldehydes, the anti-conformers are generally more populated than the syn-conformers. researchgate.net This preference is often attributed to minimizing steric hindrance and electrostatic repulsion between the carbonyl oxygen and the ortho-substituent.

The rotational barrier of the formyl group is a key parameter in conformational analysis. Computational studies on para-substituted benzaldehydes have shown a strong correlation between the rotational barrier and the electronic properties of the substituent. nih.gov Electron-donating groups tend to increase the rotational barrier due to enhanced π-conjugation between the formyl group and the benzene ring, which imparts more double-bond character to the C-C single bond. Conversely, electron-withdrawing groups would be expected to have a less pronounced effect on this barrier.

For a derivative of this compound, the presence of the cyano group at the 3-position and chlorine atoms at the 2- and 4-positions introduces a complex interplay of steric and electronic effects that would dictate the preferred conformation. The chlorine atom at the 2-position (ortho to the aldehyde) would likely be the dominant factor in determining the syn/anti preference of the formyl group. Based on studies of other ortho-halo-benzaldehydes, it is probable that the anti-conformer, where the carbonyl oxygen is directed away from the chlorine atom, would be the more stable rotamer.

The following table summarizes the calculated rotational barriers for the interconversion between syn and anti conformers of a squaraine dye with amide substituents, which can be influenced by intramolecular hydrogen bonding, a factor that can also play a role in the conformational preferences of certain derivatives of this compound. researchgate.net

| Transition State | Activation Energy (ΔG‡) |

| anti to transition state | 73 ± 1 kJ/mol |

| syn to transition state | 75 ± 1 kJ/mol |

This data is for an amide-substituted squaraine dye and is presented to illustrate the magnitude of rotational barriers in substituted aromatic systems. researchgate.net

Analytical and Spectroscopic Approaches in Reaction Monitoring and Product Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-Cyano-2,4-dichlorobenzaldehyde and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic protons and the aldehyde proton. The aldehyde proton typically appears as a singlet at approximately 10.390 ppm. chemicalbook.com The aromatic protons show distinct splitting patterns due to their coupling with each other. For instance, the proton at the 6-position (adjacent to the aldehyde) might appear around 7.846 ppm, while the proton at the 3-position could be found near 7.448 ppm, and the one at the 5-position around 7.358 ppm. chemicalbook.com The specific chemical shifts and coupling constants (J values) are invaluable for confirming the substitution pattern on the benzene (B151609) ring. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. oregonstate.edu For this compound, distinct signals are expected for the carbonyl carbon of the aldehyde, the carbon of the cyano group, the two carbons bonded to chlorine, and the remaining aromatic carbons. chemicalbook.comspectrabase.com The aldehyde carbon is typically found in the downfield region, often above 185 ppm. The cyano carbon signal appears around 115-120 ppm. The carbons attached to the electronegative chlorine atoms will also have characteristic downfield shifts. oregonstate.edu

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Benzaldehyde (B42025) Derivatives

| Compound | Nucleus | Chemical Shift (ppm) |

|---|---|---|

| 3-Cyanobenzaldehyde (B1676564) | ¹H (CHO) | 10.06 |

| ¹H (Aromatic) | 7.71 - 8.18 | |

| ¹³C (C=O) | 190.0 | |

| ¹³C (CN) | 117.6 | |

| ¹³C (Aromatic) | 113.7, 130.2, 133.2, 133.4, 136.8, 137.3 | |

| 4-Fluorobenzaldehyde | ¹H (CHO) | 9.97 |

| ¹H (Aromatic) | 7.16 - 7.98 | |

| ¹³C (C=O) | 190.5 | |

| ¹³C (Aromatic) | 116.4, 132.2, 132.8 | |

| Terephthalaldehyde | ¹H (CHO) | 10.14 |

| ¹H (Aromatic) | 8.06 | |

| ¹³C (C=O) | 191.5 | |

| ¹³C (Aromatic) | 130.1, 140.0 |

Note: Data is compiled from various literature sources for illustrative purposes. rsc.org Actual values can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification in Products

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its reaction products. libretexts.org The presence of the aldehyde and cyano groups gives rise to characteristic absorption bands in the IR spectrum.

The strong, sharp absorption band for the nitrile (C≡N) stretching vibration is typically observed in the range of 2220-2260 cm⁻¹. libretexts.org For 2,4-dichlorobenzonitrile (B1293624), a related compound, this peak is clearly identifiable. nist.gov The carbonyl (C=O) stretching vibration of the aldehyde group produces a strong absorption band, usually between 1690 and 1740 cm⁻¹. libretexts.org The exact position can be influenced by conjugation and the presence of electron-withdrawing substituents. In aromatic aldehydes, this peak is often observed around 1700-1710 cm⁻¹. libretexts.org

Additionally, C-H stretching vibrations of the aldehyde group appear as a pair of medium intensity bands between 2850 and 2750 cm⁻¹. The aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹. The C-Cl stretching vibrations are found in the fingerprint region, generally between 800 and 600 cm⁻¹. chemicalbook.com

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in Substituted Benzaldehydes

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1690 - 1740 |

| Nitrile (C≡N) | Stretch | 2220 - 2260 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aldehyde C-H | Stretch | 2700 - 2900 (often two peaks) |

| C-Cl | Stretch | 600 - 800 |

Data compiled from general spectroscopic tables and literature. libretexts.orglibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Reaction Products

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (175.01 g/mol for C₇H₄Cl₂O). nih.gov

A key feature in the mass spectrum of chlorinated compounds is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. libretexts.org For a molecule containing two chlorine atoms, like this compound, the mass spectrum will exhibit a characteristic pattern of M⁺, M+2, and M+4 peaks with relative intensities of approximately 9:6:1. libretexts.org This pattern is a definitive indicator of the presence of two chlorine atoms in the molecule.

The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom (M-1) to form a stable acylium ion, or the loss of the entire formyl group (M-29) to give a phenyl cation. docbrown.info For this compound, fragments corresponding to the loss of chlorine or the cyano group may also be observed.

Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Ion | m/z | Expected Relative Intensity |

|---|---|---|

| [C₇H₃³⁵Cl₂NO]⁺ | 174 | ~100% (base peak) |

| [C₇H₃³⁵Cl³⁷ClNO]⁺ | 176 | ~65% |

| [C₇H₃³⁷Cl₂NO]⁺ | 178 | ~10% |

Intensities are approximate and based on the natural abundance of chlorine isotopes. libretexts.org

Advanced Chromatographic Techniques in Reaction Monitoring and Purification

Advanced chromatographic techniques are indispensable for monitoring the progress of reactions involving this compound and for the purification of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis of aromatic aldehydes. auroraprosci.comresearchgate.net Reversed-phase HPLC, often with a C18 column, is a common method. researchgate.net A mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water is typically employed. sielc.com The retention time of this compound can be used to monitor its consumption during a reaction and the formation of products. By using a UV detector, often set at a wavelength where the aromatic system absorbs strongly (e.g., around 254 nm), quantitative analysis can be performed. auroraprosci.com

Gas Chromatography (GC): GC is another powerful technique for the analysis of volatile and thermally stable compounds like chlorinated benzaldehydes. oup.comepa.gov When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of components in a reaction mixture. researchgate.netresearchgate.net The choice of the GC column is critical for achieving good separation of reactants, intermediates, and products. oup.com The retention times and the mass spectra of the eluted compounds allow for a comprehensive analysis of the reaction progress.

These chromatographic methods are not only used for analytical purposes but are also scalable for the preparative purification of this compound from reaction mixtures.

Future Perspectives and Emerging Research Avenues

Development of More Sustainable Synthetic Routes

The drive towards green chemistry is reshaping the synthesis of complex molecules. researchgate.net Future research will likely prioritize the development of more environmentally benign and efficient methods for producing 3-Cyano-2,4-dichlorobenzaldehyde and its derivatives. Current industrial syntheses of similar compounds, such as other cyanobenzaldehydes, often rely on methods that involve toxic materials, complex process routes, and high costs. guidechem.compatsnap.com

Emerging strategies aim to overcome these limitations. One promising approach involves the liquid-phase ammoxidation of substituted xylenes (B1142099) under atmospheric pressure, followed by selective oxidation. guidechem.compatsnap.com This method offers advantages like lower raw material costs, enhanced safety, and higher yields. Another avenue is the exploration of novel catalytic systems. For instance, the use of biodegradable and non-toxic catalysts, such as citric acid from lemon juice, has shown remarkable efficiency in synthesizing related heterocyclic compounds from aromatic aldehydes. rsc.org The application of deep eutectic solvents (DESs) as both the reaction medium and reagent also presents a sustainable alternative to volatile and toxic organic solvents. nih.gov

Furthermore, electrochemistry, a core "green technology," is being explored for the synthesis of related molecules like cyanobenzoic acid through the valorization of CO2. researchgate.net Such techniques, especially when combined with green solvents like ionic liquids, could pave the way for highly sustainable synthetic pathways. researchgate.net The development of one-pot procedures, which minimize waste by combining multiple reaction steps, is another key area of focus. acs.org

Table 1: Comparison of Potential Sustainable Synthesis Strategies

| Synthesis Strategy | Potential Advantages | Relevant Research Findings |

|---|---|---|

| Liquid-Phase Ammoxidation | Low raw material cost, high safety factor, high yield. guidechem.compatsnap.com | A patented method for 3-cyanobenzaldehyde (B1676564) synthesis from 1,3-xylene reports high purity and yield with low equipment requirements. patsnap.com |

| Biocatalysis/Natural Catalysts | Use of renewable resources, biodegradable, non-toxic. rsc.org | Lemon juice has been successfully used as a catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes with high yields. rsc.org |

| Deep Eutectic Solvents (DESs) | Acts as both solvent and reagent, avoids toxic organic solvents, simple work-up. nih.gov | DESs have been used for the selective and sustainable synthesis of benzimidazole (B57391) derivatives from o-phenylenediamine (B120857) and various aldehydes. nih.gov |

| Electrochemical Synthesis | Utilizes electricity as a clean reagent, potential for CO2 valorization. researchgate.net | Electrocarboxylation has been used to synthesize 4-cyanobenzoic acid, demonstrating a green route for related structures. researchgate.net |

Exploration of Novel Reactivity Patterns

The aldehyde group is a cornerstone of synthetic versatility, but modern chemistry seeks to activate other, less reactive parts of a molecule. acs.orgresearchgate.net A significant future direction for this compound is the exploration of novel reactivity, particularly through C–H functionalization. acs.orgnih.gov

Recent breakthroughs have enabled the selective functionalization of the C–H bond ortho to the aldehyde group using transient directing groups. acs.orgnih.gov This strategy allows for reactions like arylation, chlorination, bromination, and amidation directly on the benzaldehyde (B42025) substrate without the need to install a permanent directing group. acs.orgnih.gov Applying this methodology to this compound could unlock pathways to a vast array of previously inaccessible, multi-substituted aromatic compounds. The aldehyde can act as a latent directing group, activated only in the presence of a specific transient group, which could allow for sequential and highly controlled C-H functionalizations at different positions on the ring. acs.org

The interplay between the electron-withdrawing cyano and chloro groups and the aldehyde functionality is expected to lead to unique reactivity. These substituents modulate the electron density of the aromatic ring and the reactivity of the aldehyde, potentially enabling new types of condensation, coupling, and cyclization reactions. Future studies will likely investigate how these electronic effects can be exploited to control regioselectivity in various transformations.

Application in Supramolecular Chemistry and Materials Science

The incorporation of specific functionalities into larger molecular assemblies is a key goal of materials science. The benzaldehyde group is a versatile handle for building complex structures. nih.govacs.org Research into benzaldehyde-functionalized ionic liquids and polymers demonstrates the potential for creating task-specific materials. researchgate.net

An emerging area of research is the construction of polymer vesicles, or polymersomes, that bear benzaldehyde functionalities. nih.govacs.org These nanostructures can be created through the self-assembly of amphiphilic block copolymers. The aldehyde groups within the vesicular walls are reactive and can be used for cross-linking the structure or for attaching other molecules, such as fluorescent dyes, via reductive amination. nih.gov The specific substitution pattern of this compound could impart unique properties, such as altered hydrophobicity or specific binding capabilities, to such materials.

Table 2: Potential Applications in Materials Science

| Application Area | Rationale | Potential Outcome |

|---|---|---|

| Functional Polymersomes | Aldehyde group allows for cross-linking and functionalization of vesicles. nih.govacs.org | Development of robust, functional nanostructures for applications like cellular modification or targeted delivery. nih.gov |

| Task-Specific Ionic Liquids | The aldehyde can be transformed into other functional groups (e.g., carboxyl, alcohol). researchgate.net | Creation of novel ionic liquids as green solvents or as platforms for organic synthesis. researchgate.net |

| Metal-Organic Frameworks (MOFs) | The cyano group can coordinate with metal centers to form extended networks. | Synthesis of new porous materials with potential for catalysis or selective adsorption. |

| Functional Polymers | Can be used as a monomer or functionalizing agent for polymers. rsc.org | Creation of polymers with enhanced thermal stability or specific chemical reactivity. rsc.org |

Design of Next-Generation Chemical Probes and Intermediates

The high degree of functionalization makes this compound a valuable starting point for the synthesis of complex molecular targets. Cyanopyridines, for example, are crucial intermediates in the pharmaceutical industry and can be synthesized from precursors containing a cyano group. orientjchem.org The presence of two chlorine atoms offers sites for nucleophilic aromatic substitution or cross-coupling reactions, while the aldehyde and cyano groups can be transformed into a wide variety of other functionalities.

This multi-handle nature makes the compound an ideal scaffold for combinatorial chemistry and the generation of libraries of diverse molecules for biological screening. It is a useful intermediate for pharmaceuticals and agricultural chemicals. google.com The reactivity of benzaldehyde-functionalized polymer vesicles and their ability to associate with cells suggest a potential role in the development of new chemical probes for biological imaging or sensing. nih.gov By attaching fluorophores or other reporter groups to the aldehyde, researchers could design probes that target specific cellular environments or report on biological processes. The unique substitution pattern may confer specific binding properties or cellular permeability, which are critical for effective probe design.

Future research will likely focus on leveraging the compound's multiple reaction sites to build complex heterocyclic systems and other scaffolds of medicinal interest. Its role as a versatile intermediate is poised to expand as new synthetic methods and reactivity patterns are discovered. google.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Cyano-2,4-dichlorobenzaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis can involve chlorination and cyano-group introduction. For example, chlorinating a precursor like 3-cyanobenzaldehyde using agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. A modified piperidine-mediated condensation (as seen in pyridine derivatives) may also be adapted, with rigorous control of temperature (reflux in ethanol) and stoichiometry . Purification via recrystallization or column chromatography is critical to isolate the product. Yield optimization requires monitoring reaction progress with TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FTIR : Confirm the presence of aldehyde (C=O stretch ~1700 cm⁻¹), cyano (C≡N ~2240 cm⁻¹), and C-Cl bonds (600-800 cm⁻¹).

- NMR : Use ¹H NMR (DMSO-d₆ or CDCl₃) to identify aldehyde proton (~10 ppm), aromatic protons (split by substituents), and ¹³C NMR to resolve carbonyl (190-200 ppm) and cyano carbons (110-120 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion ([M+H]⁺) and fragmentation patterns. X-ray crystallography (e.g., SHELX software ) resolves crystal packing and bond angles if single crystals are obtained.

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer : Store in amber vials at 2-8°C under inert atmosphere (N₂/Ar) to prevent oxidation of the aldehyde group. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products. Avoid prolonged exposure to light or moisture .

Q. What safety protocols are essential when working with chlorinated benzaldehyde derivatives?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. Emergency measures include eye wash stations and safety showers. Monitor air quality for volatile chlorinated byproducts. Waste must be neutralized (e.g., with sodium bicarbonate) before disposal via licensed hazardous waste services .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELXL provides bond lengths, angles, and torsional conformations. For twinned crystals or low-resolution data, employ twin refinement algorithms in SHELX. Compare experimental data with DFT-calculated structures (e.g., Gaussian software) to validate electronic effects of substituents.

Q. What mechanistic insights explain the reactivity of the cyano and chloro groups in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer : The electron-withdrawing cyano group activates the aromatic ring for electrophilic substitution at specific positions. Chlorine substituents may direct reactivity via ortho/para effects. Use kinetic studies (e.g., varying temperature/pH) and trapping intermediates (e.g., with D₂O for H/D exchange). Computational modeling (QM/MM) can map transition states .

Q. How do contradictory spectral or crystallographic data arise, and how should they be addressed?

- Methodological Answer : Contradictions may stem from polymorphism (different crystal forms) or solvent effects in NMR. Replicate experiments under controlled conditions (e.g., solvent, concentration). For crystallography, test multiple crystallization solvents (e.g., ethanol vs. DMF). Use solid-state NMR or PXRD to detect polymorphic variations .

Q. What strategies optimize the compound’s bioactivity in medicinal chemistry applications?

- Methodological Answer : Derivatize the aldehyde group to Schiff bases or hydrazones for enhanced bioavailability. Test in vitro against target enzymes (e.g., kinases) using fluorescence assays. SAR studies can modify the cyano or chloro positions to improve binding affinity. ADMET prediction tools (e.g., SwissADME) guide lead optimization .

Q. Can green chemistry approaches improve the sustainability of synthesizing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.